molecular formula C9H10N4O B13070024 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13070024
M. Wt: 190.20 g/mol
InChI Key: QLCMVFGOABSGPH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring structure Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-5-pyrazolone with appropriate reagents. One common method involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with suitable aldehydes . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-8(6-14)9(12(2)11-7)13-5-3-4-10-13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCMVFGOABSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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